1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10F3NO3 and its molecular weight is 225.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrrolidine derivatives have been found to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .
Mode of action
Without specific information on the compound, it’s difficult to detail its mode of action. Generally, pyrrolidine derivatives interact with their targets in a manner dictated by their specific structural features, including stereochemistry and substituent orientation .
Biochemical pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific biological targets .
Pharmacokinetics
In general, the introduction of heteroatomic fragments in drug molecules, such as the pyrrolidine ring, can help modify physicochemical parameters and improve ADME/Tox results for drug candidates .
Result of action
The effects of pyrrolidine derivatives can vary widely depending on their specific biological targets .
Action environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Biochemical Analysis
Biochemical Properties
1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, the trifluoromethyl ketone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases, by binding to their active sites and altering their catalytic functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoromethyl ketone group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis, the citric acid cycle, and other metabolic processes. This compound may also affect metabolite levels by altering the activity of enzymes involved in their synthesis or degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution within tissues may be influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Properties
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)4-12-2-1-5(3-12)7(14)15/h5H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYQBZOJGGXKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.